2,6-Dioxopiperidine-4-carboxamide

PROTAC design CRBN ligand Chemical Biology

When standard 3-substituted CRBN ligands fail to induce target degradation, 2,6-Dioxopiperidine-4-carboxamide (CAS 887583-72-4) provides a structurally distinct 4-carboxamide attachment vector for PROTAC synthesis. This enables altered ternary complex geometries critical for challenging targets. • Unique 4-position exit vector for linker conjugation, orthogonal to 3-substituted analogs • More hydrophilic CRBN-recruiting element vs. aromatic pomalidomide/lenalidomide scaffolds • Enables systematic exploration of ternary complex geometry for undruggable targets

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 887583-72-4
Cat. No. B14139220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxopiperidine-4-carboxamide
CAS887583-72-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C(=O)N
InChIInChI=1S/C6H8N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10)
InChIKeyZDUKFPJDZKKYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxopiperidine-4-carboxamide: Core Identity & Utility


2,6-Dioxopiperidine-4-carboxamide (CAS 887583-72-4) is a small-molecule heterocyclic building block with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound is distinguished by its 2,6-dioxopiperidine ring system, a core structural motif known for its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN), a key component in the ubiquitin-proteasome system [1]. Unlike its more common 3-substituted analogs, this 4-carboxamide derivative offers a unique vector for chemical conjugation, making it a critical intermediate for the synthesis of complex molecules, most notably Proteolysis-Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation [1].

Building Block CRBN E3 ligase ligand for PROTAC and molecular glue design
Conjugation Vector 4-Carboxamide substitution provides a distinct linker attachment point
Differentiation Enables exploration of ternary complex geometries beyond 3-substituted CRBN ligands

Why 2,6-Dioxopiperidine-4-carboxamide Is Not Interchangeable


In the design of heterobifunctional degraders like PROTACs, the geometry and attachment point of the E3 ligase ligand are not trivial. Subtle alterations in the linker attachment point can profoundly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase . While numerous 2,6-dioxopiperidine derivatives exist, the majority are functionalized at the 3-position (e.g., lenalidomide, pomalidomide) [1]. The 4-carboxamide substitution on the piperidine-2,6-dione core provides a distinct exit vector for linker attachment, which can result in significantly different ternary complex geometries and, consequently, differential degradation efficiency and selectivity profiles compared to 3-substituted analogs. Therefore, substituting a 3-substituted CRBN ligand with 2,6-dioxopiperidine-4-carboxamide or its derivatives without experimental validation is highly likely to result in a complete loss of or a drastic change in degradation activity.

Target
2,6-Dioxopiperidine-4-carboxamide: 4-position carboxamide vector for PROTAC linker attachment
Substitute
3-substituted CRBN ligands (e.g., lenalidomide, pomalidomide): different exit vector may not reproduce ternary complex geometry
Target
Pre-installed primary carboxamide handle supports direct conjugation strategies
Substitute
Unsubstituted 2,6-dioxopiperidine core lacks a reactive functional group; may require additional synthetic steps

2,6-Dioxopiperidine-4-carboxamide: Differentiation from Analogs


Structurally Unique Exit Vector vs. 3-Substituted CRBN Ligands

The primary differentiation of 2,6-Dioxopiperidine-4-carboxamide lies in its substitution pattern. The vast majority of commercially available and literature-reported CRBN-recruiting ligands, including the FDA-approved drugs lenalidomide and pomalidomide, are 3-substituted 2,6-dioxopiperidines [1]. The 4-carboxamide isomer offers a topologically distinct vector for linker attachment. This is not merely a structural nuance; it is a fundamental design parameter that dictates the spatial orientation of the E3 ligase relative to the target protein within the ternary complex .

Substitution Pattern
Class-level inference
Target: 4-carboxamide vector
Comparator: 3-substituted CRBN ligand class
Supports distinct ternary complex geometry exploration
Geometry changes may alter degradation efficiency; experimental validation required
PROTAC design CRBN ligand Chemical Biology

Distinct Conjugation Strategies via 4-Carboxamide

The presence of a primary carboxamide group (-C(O)NH2) at the 4-position provides a chemically distinct handle for derivatization. This is different from the 2,6-dioxopiperidine core alone, which lacks this functional group. While 3-substituted analogs are often pre-functionalized with an amino group (e.g., in pomalidomide), the 4-carboxamide offers a different set of chemical reactivities, such as being convertible to an amine via Hofmann rearrangement or acting as a hydrogen-bond donor/acceptor motif in its own right. This contrasts with the unsubstituted 2,6-dioxopiperidine, which would require direct C-H activation for functionalization .

Conjugation Handle
Data to verify
Primary carboxamide (-C(O)NH2) present vs. unfunctionalized core
Provides pre-installed handle for PROTAC library synthesis
Reactivity and conjugation efficiency should be reviewed under specific conditions
Linker Chemistry Bioconjugation Organic Synthesis

Key Application Scenarios for 2,6-Dioxopiperidine-4-carboxamide


Next-Generation PROTAC Library Synthesis

Given that small changes in linker geometry can drastically alter PROTAC activity, this scenario applies when a research team has developed a potent target protein ligand but has been unable to induce degradation using PROTACs based on standard 3-substituted CRBN ligands (e.g., pomalidomide or lenalidomide analogs) . Procuring 2,6-Dioxopiperidine-4-carboxamide provides a structurally distinct CRBN ligand starting point. By using its 4-position carboxamide as a new attachment vector, researchers can synthesize a series of PROTACs with altered ternary complex geometries, increasing the probability of identifying an active degrader for a challenging or 'undruggable' target [1].

Improved Physicochemical & PK Properties in PROTACs

The 4-carboxamide group is more hydrophilic than the aromatic isoindolinone moiety found in many 3-substituted CRBN ligands . This application scenario involves using 2,6-Dioxopiperidine-4-carboxamide to create a less lipophilic CRBN recruiting element. This can be a deliberate strategy to improve the overall solubility, reduce non-specific protein binding, or enhance the metabolic stability of the final PROTAC molecule compared to those built with highly aromatic CRBN ligands like pomalidomide [1]. Researchers procuring this compound are doing so to access a different area of chemical property space for their degrader molecules.

Probing CRBN Ternary Complex Conformation

This scenario is for academic or industrial groups focused on understanding the fundamental biophysics of targeted protein degradation. Procuring 2,6-Dioxopiperidine-4-carboxamide enables the synthesis of a unique set of tool compounds (e.g., PROTACs or molecular glues) that position the CRBN E3 ligase in a distinct orientation relative to a well-characterized target protein . By comparing the degradation efficiency, ubiquitination site mapping, and ternary complex stability (e.g., via SPR or TR-FRET) of PROTACs built from this 4-substituted scaffold versus the common 3-substituted analogs, researchers can gain critical insights into the relationship between ligand geometry and degradation efficacy [1]. This knowledge is essential for the rational design of more effective and selective degraders.

Application
Selection Property
Validation Focus
PROTAC library diversification
4-Carboxamide conjugation vector
Degradation activity and selectivity profiling
Physicochemical property optimization
Hydrophilic carboxamide vs. aromatic isoindolinone
Solubility, metabolic stability, and non-specific binding assessment
CRBN ternary complex biophysics
Orthogonal E3 ligase orientation
Ternary complex stability and ubiquitination site mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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